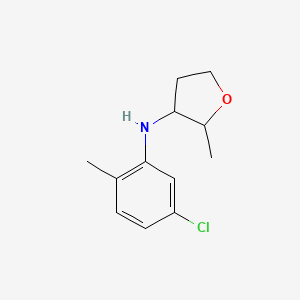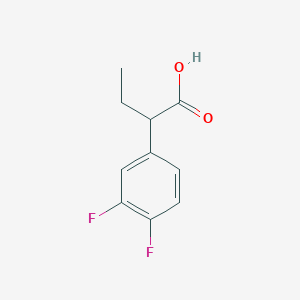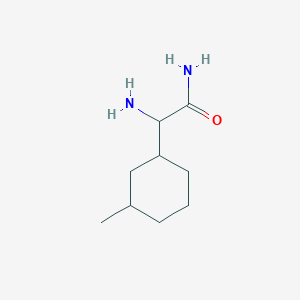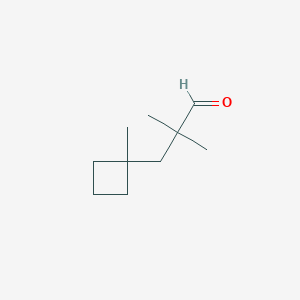
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2,2-Dimethyl-3-(1-methylcyclobutyl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 1-methylcyclobutylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2,2-Dimethyl-3-(1-methylcyclobutyl)propanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclobutyl)propanal involves its interaction with specific molecular targets. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity and function . The pathways involved in these interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal can be compared with other similar compounds, such as:
2,2-Dimethylpropanal: This compound has a similar structure but lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain chemical reactions.
2,2-Dimethyl-1-propanol: This alcohol is structurally similar but has a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the steric effects of the cyclobutyl group with the reactivity of the aldehyde group, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylcyclobutyl)propanal |
InChI |
InChI=1S/C10H18O/c1-9(2,8-11)7-10(3)5-4-6-10/h8H,4-7H2,1-3H3 |
InChI Key |
TVFBUGAXLURVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


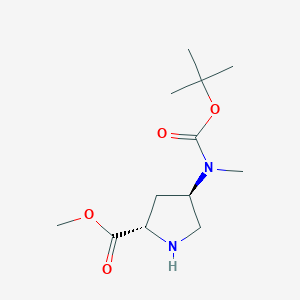

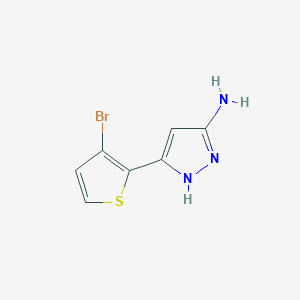
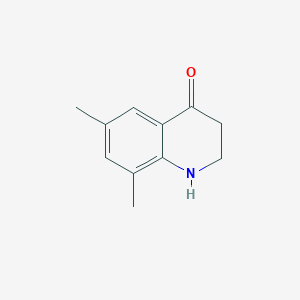
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
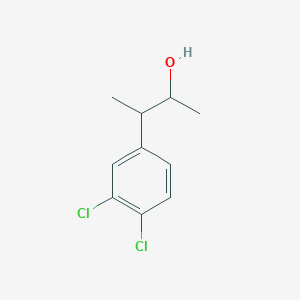
![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)
